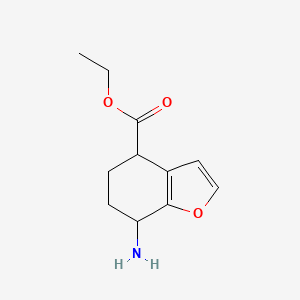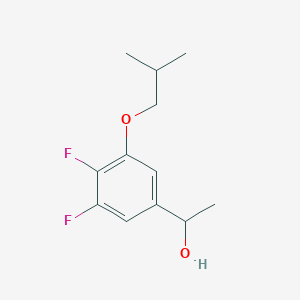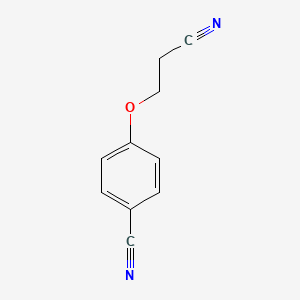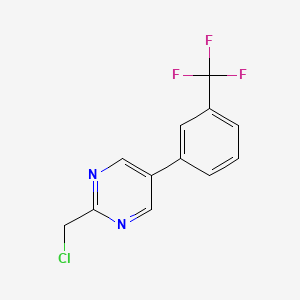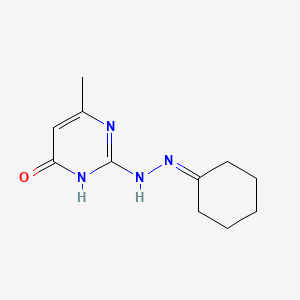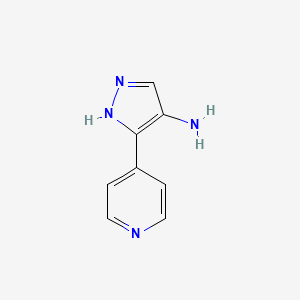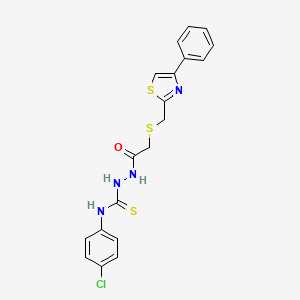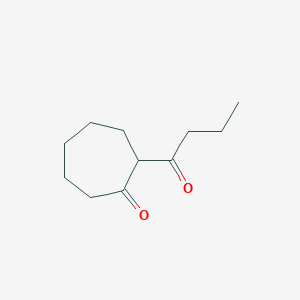
2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetic acid is a synthetic organic compound characterized by the presence of a pyrimidine ring substituted with a 2,3,6-trichlorophenyl group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the 2,3,6-Trichlorophenyl Group: This step involves the electrophilic aromatic substitution of the pyrimidine ring with 2,3,6-trichlorobenzene. This reaction is usually facilitated by a Lewis acid catalyst such as aluminum chloride.
Acetic Acid Substitution:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the pyrimidine ring or the chlorophenyl group, potentially yielding partially or fully reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution, especially under conditions that favor the displacement of chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced pyrimidine derivatives, dechlorinated products.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
- 2-(2,4-Dichlorophenyl)pyrimidine-5-acetic acid
- 2-(3,5-Dichlorophenyl)pyrimidine-5-acetic acid
- 2-(2,3,4-Trichlorophenyl)pyrimidine-5-acetic acid
Comparison: Compared to its analogs, 2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetic acid may exhibit unique properties due to the specific positioning of the chlorine atoms on the phenyl ring. This can influence its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest for targeted applications.
Propriétés
Formule moléculaire |
C12H7Cl3N2O2 |
|---|---|
Poids moléculaire |
317.6 g/mol |
Nom IUPAC |
2-[2-(2,3,6-trichlorophenyl)pyrimidin-5-yl]acetic acid |
InChI |
InChI=1S/C12H7Cl3N2O2/c13-7-1-2-8(14)11(15)10(7)12-16-4-6(5-17-12)3-9(18)19/h1-2,4-5H,3H2,(H,18,19) |
Clé InChI |
MUUHSLSCQMJYJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1Cl)C2=NC=C(C=N2)CC(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13081977.png)



![5-Methyl-6-nitro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13081991.png)

